molecular formula C16H24N2O4S B5056413 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide

3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide

Cat. No.: B5056413
M. Wt: 340.4 g/mol
InChI Key: OFCUDZRBPPUOBL-UHFFFAOYSA-N
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Description

3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzamide is replaced by morpholine.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Alkylation: The final step involves the alkylation of the nitrogen atom with pentan-3-yl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups and morpholine rings.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including catalysts and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide would depend on its specific application. Generally, the sulfonyl group can act as an electrophile, interacting with nucleophilic sites on biological molecules. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(morpholine-4-sulfonyl)benzamide: Lacks the pentan-3-yl group, which may affect its solubility and biological activity.

    N-(pentan-3-yl)benzamide: Lacks the morpholine and sulfonyl groups, which are crucial for specific interactions.

    4-sulfonylbenzamide: Lacks both the morpholine ring and the pentan-3-yl group, making it less versatile.

Uniqueness

3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, sulfonyl group, and pentan-3-yl chain allows for diverse applications and interactions.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-14(4-2)17-16(19)13-6-5-7-15(12-13)23(20,21)18-8-10-22-11-9-18/h5-7,12,14H,3-4,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCUDZRBPPUOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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